2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
Description
Nomenclature and Structural Context within Amino Acid Derivatives
The systematic name for Boc-Aspartic Acid according to the International Union of Pure and Applied Chemistry (IUPAC) is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid for the L-isomer, which is the naturally occurring form of aspartic acid. fishersci.ca The "(2S)" designation specifies the stereochemistry at the alpha-carbon, which is crucial for the biological activity of the resulting peptides. The D-isomer is named (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid. nih.gov
Structurally, the compound is a derivative of L-aspartic acid, an alpha-amino acid featuring two carboxylic acid groups. thinkdochemicals.com The defining modification is the attachment of a tert-butoxycarbonyl (Boc) group to the alpha-amino group. thinkdochemicals.com This protecting group prevents the amino group from participating in unwanted reactions during the formation of peptide bonds. thinkdochemicals.com The Boc group's bulky nature and electronic properties render the protected amine stable under various conditions, particularly during the coupling steps in peptide synthesis. thinkdochemicals.com
Table 1: Nomenclature and Identifiers for Boc-L-Aspartic Acid
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid fishersci.ca |
| Common Name | N-Boc-L-aspartic acid chemicalbook.com |
| Abbreviation | Boc-L-Asp-OH chemimpex.com |
| CAS Number | 13726-67-5 chemimpex.com |
| Molecular Formula | C₉H₁₅NO₆ chemimpex.com |
| Molecular Weight | 233.22 g/mol chemicalbook.com |
| PubChem CID | 99718 fishersci.ca |
Historical Development and Significance as a Protected Amino Acid Building Block
The development of the tert-butoxycarbonyl (Boc) protecting group in the 1950s was a landmark achievement in the field of peptide chemistry. Introduced by Anderson and McGregor, and independently by McKay and Albertson in 1957, the Boc group provided a reliable and acid-labile method for protecting the alpha-amino function of amino acids. springernature.com This innovation was quickly integrated into the newly emerging strategy of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield. chempep.com
Merrifield recognized that the differential acid lability of the Boc group (removed by moderate acids like trifluoroacetic acid) and benzyl-based side-chain protecting groups (removed by strong acids like hydrogen fluoride) was ideal for a solid-phase approach. chempep.comwikipedia.org This strategy, now known as Boc/Bzl SPPS, revolutionized peptide synthesis by allowing for the rapid, automated assembly of peptide chains attached to a solid resin support. iris-biotech.depeptide.com The use of Boc-protected amino acids, including Boc-Aspartic Acid, became central to this methodology, enabling the synthesis of numerous biologically active peptides and proteins that were previously inaccessible. chempep.com This established Boc-Aspartic Acid as a cornerstone building block, pivotal to advancements in biochemistry, pharmacology, and molecular biology. thinkdochemicals.com
Fundamental Role in Advanced Organic and Peptide Chemistry Research
The primary and most significant role of 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is as a protected building block in Solid-Phase Peptide Synthesis (SPPS). thinkdochemicals.com In the "Boc-chemistry" approach to SPPS, Boc-Aspartic Acid is used to incorporate aspartic acid residues into a growing peptide chain in a controlled manner. thinkdochemicals.comwikipedia.org The Boc group ensures that only the desired carboxyl group reacts to form a peptide bond, preventing polymerization or unwanted side reactions at the amino terminus. thinkdochemicals.com After the coupling reaction is complete, the Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), to expose a new free amine ready for the next coupling cycle. chempep.compeptide.com
This controlled, stepwise synthesis is fundamental for creating peptides with specific sequences and functions. thinkdochemicals.com Beyond standard peptide synthesis, Boc-Aspartic Acid is also employed in the creation of more complex molecules like peptidomimetics, which are compounds designed to mimic the properties of peptides but with enhanced stability or bioavailability. thinkdochemicals.com The presence of the two carboxylic acid groups in aspartic acid also presents unique challenges and opportunities. One of these carboxyl groups is on the side chain, which itself often requires protection (e.g., as a benzyl (B1604629) or cyclohexyl ester) during synthesis to prevent side reactions, such as aspartimide formation. nih.govresearchgate.net The development of advanced protecting groups for the aspartic acid side chain is an active area of research aimed at improving the efficiency and purity of peptide synthesis. nih.gov
Table 2: Key Research Applications of Boc-Aspartic Acid
| Application Area | Description | Research Findings |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Serves as a protected amino acid for the stepwise incorporation of aspartic acid into peptide chains. | The Boc protecting group allows for selective reactions, enabling the construction of complex peptide sequences without unwanted side reactions. It is typically removed under mild acidic conditions. thinkdochemicals.com |
| Bioactive Peptide Development | Used in the synthesis of therapeutic peptides for drug discovery in fields like neuropharmacology and immunology. chemimpex.com | The incorporation of Boc-protected amino acids is essential for the development of many biopharmaceuticals due to their high specificity and reduced side effects compared to small-molecule drugs. thinkdochemicals.com |
| Peptidomimetic Synthesis | Acts as a starting material for compounds that mimic peptide structures to achieve enhanced stability and bioavailability. | Boc-Aspartic Acid can be incorporated into more complex structures designed to mimic peptide properties, leading to more effective drugs with improved pharmacokinetic profiles. thinkdochemicals.com |
| Study of Aspartimide Formation | Utilized in research to understand and minimize the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid residues. | Research has focused on developing new, bulky side-chain protecting groups for Boc-aspartic acid to sterically hinder the base-catalyzed formation of aspartimide, thereby improving peptide purity. nih.gov |
Properties
CAS No. |
120341-32-4 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of 2-{[(tert-butoxy)carbonyl]amino}butanedioic Acid
The synthesis of this compound, commonly known as N-Boc-L-aspartic acid, is a fundamental procedure in peptide chemistry and organic synthesis. The primary objective is the selective protection of the α-amino group of L-aspartic acid with the tert-butoxycarbonyl (Boc) group. This protective group is favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. thinkdochemicals.com The successful synthesis of N-Boc-L-aspartic acid is pivotal for its subsequent use as a building block in the synthesis of peptides and other complex molecules.
N-Protection Strategies and Reagents
The introduction of the Boc group onto the nitrogen atom of aspartic acid can be achieved through several reagents, with the most common being di-tert-butyl dicarbonate (B1257347). Alternative reagents, such as active esters and azides of the Boc group, also serve as effective N-protecting agents.
Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is the most widely used reagent for the N-tert-butoxycarbonylation of amino acids. thinkdochemicals.com The reaction involves the nucleophilic attack of the deprotonated amino group of L-aspartic acid on one of the carbonyl carbons of Boc₂O. This process is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. thinkdochemicals.com
A common procedure involves dissolving L-aspartic acid in an aqueous solution containing a base, such as potassium bicarbonate. google.com Boc₂O is then added, often in batches, to the reaction mixture. The batchwise addition helps to control the reaction conditions and ensure complete conversion. google.com Following the reaction, the pH of the solution is adjusted to an acidic value to protonate the carboxylic acid groups and facilitate the precipitation or extraction of the N-Boc-L-aspartic acid product. google.com The product can then be purified by techniques like crystallization or chromatography. thinkdochemicals.com
The table below summarizes representative reaction conditions for the synthesis of N-Boc-L-aspartic acid using Di-tert-butyl Dicarbonate.
| Reactants | Base | Solvent | Reaction Time | Yield | Reference |
| L-Aspartic Acid, (Boc)₂O | Potassium Bicarbonate | Water, Dichloromethane (B109758) | 4 hours | 94.15% | google.com |
| L-Aspartic Acid, (Boc)₂O | Potassium Bicarbonate | Water, Dichloromethane | 7 hours | Not specified | google.com |
While Di-tert-butyl Dicarbonate is prevalent, other activated forms of the Boc group can also be employed for the N-protection of amino acids. These include active esters and azides, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butoxycarbonyl azide (B81097) (Boc-N₃). These reagents offer alternative reactivity profiles and can be advantageous in specific synthetic contexts.
Tert-butoxycarbonyl azide, for instance, has been used in the preparation of BOC-amino acids through the reaction with 1,1,3,3-tetramethylguanidinium salts of amino acids in the presence of a solvent like 4-dimethylaminopyridine. The use of these more reactive species can sometimes be beneficial for sterically hindered or less reactive amines. However, the use of azides like Boc-N₃ has become less common due to safety concerns associated with the potential for explosive decomposition. Active esters provide a safer alternative, reacting with the amino group under basic conditions to yield the N-Boc protected amino acid.
Reaction Conditions and Catalytic Approaches
The efficiency and selectivity of the N-tert-butoxycarbonylation of aspartic acid are highly dependent on the reaction conditions. Key parameters include the choice of solvent, the nature of the base, and the potential use of catalysts to enhance the reaction rate and yield.
The N-protection of amino acids with Boc₂O can be conducted in both aqueous and anhydrous environments. Aqueous conditions are often preferred for their simplicity, cost-effectiveness, and environmental friendliness. nih.gov A typical aqueous system involves dissolving the amino acid in water with an inorganic base like sodium bicarbonate or potassium carbonate. google.com The Boc₂O, which is immiscible with water, reacts at the interface or in a biphasic system.
Anhydrous conditions may be necessary for substrates that are sensitive to water or to avoid potential side reactions. In such cases, organic solvents like methanol (B129727), dimethylformamide (DMF), or acetonitrile (B52724) are used, often in combination with an organic base such as triethylamine (B128534) (TEA) or tetramethylammonium (B1211777) hydroxide (B78521). For instance, the use of Boc₂O with TEA in methanol or DMF at elevated temperatures is a suitable method for water-sensitive amino derivatives.
The table below illustrates different solvent and base combinations used in the N-protection of amines.
| Substrate | Reagent | Catalyst/Base | Solvent | Key Feature | Reference |
| Amines | (Boc)₂O | None | Water | Catalyst-free, chemoselective | nih.gov |
| Water-sensitive amines | (Boc)₂O | Triethylamine (TEA) | Methanol (MeOH) or Dimethylformamide (DMF) | Anhydrous conditions | |
| Sterically hindered amines | (Boc)₂O | Tetramethylammonium hydroxide pentahydrate | Acetonitrile (CH₃CN) | Advantageous for hindered substrates | |
| Amines | (Boc)₂O | Imidazolium trifluoroacetate (B77799) (protic ionic liquid) | Solvent-free | High selectivity, rapid reaction | rsc.org |
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of N-Boc protection, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the deprotonated amino acid from the aqueous phase to the organic phase where it can react with the Boc-reagent. cdnsciencepub.com This methodology can enhance reaction rates and allows for the use of a wider range of solvents and inorganic bases. cdnsciencepub.com
The application of PTC to the tert-butoxycarbonylation of various functional groups, including phenols, alcohols, and thiols, with di-tert-butyl dicarbonate has been demonstrated to proceed in high yields. cdnsciencepub.com While specific detailed examples for the N-Boc protection of aspartic acid using PTC are not extensively documented in the provided results, the general principles suggest its applicability. Chiral phase-transfer catalysts have also been developed and applied in the asymmetric synthesis of amino acid derivatives, highlighting the versatility of this approach. mdpi.com The use of PTC can be particularly advantageous in industrial settings by simplifying work-up procedures and potentially reducing waste.
Lewis Acid Catalysis (e.g., BiCl₃, Zn(OAc)₂, FeCl₃)
Lewis acid catalysis offers a mild and efficient alternative for transformations involving Boc-protected amino acids. These catalysts can activate reagents and facilitate reactions under conditions that may be more compatible with sensitive functional groups compared to strong Brønsted acids.
Bismuth(III) Chloride (BiCl₃) : Bismuth(III) chloride has been demonstrated as an effective catalyst for the chemoselective deprotection of the N-Boc group. researchgate.net Studies show that using BiCl₃ in a solvent system like acetonitrile and water allows for the removal of the Boc group while leaving other acid-labile groups, such as tert-butyl esters, unaffected. researchgate.net This selectivity is crucial in complex molecule synthesis. The methodology is noted for its application to a range of N-Boc amino acids and peptides, proceeding in excellent yields. researchgate.net
Zinc Acetate (B1210297) (Zn(OAc)₂) : Zinc acetate is an inexpensive and readily available catalyst used in various organic transformations, including the one-pot, three-component Strecker reaction for synthesizing α-amino nitriles. researchgate.net While not directly applied to the Boc protection of aspartic acid in the provided research, its role as a catalyst in forming C-N bonds highlights its potential utility in amino acid derivatization. researchgate.net Furthermore, zinc acetate, in combination with aniline (B41778) derivatives, has been explored to mediate the ring-opening polymerization of N-carboxyanhydrides to produce polypeptides, demonstrating its capability to facilitate reactions involving amino acid precursors under mild conditions. nih.govnih.gov
Iron(III) Chloride (FeCl₃) : Iron(III) chloride is a cost-effective and environmentally friendly Lewis acid that has been successfully employed for the deprotection of the N-Boc group in both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov The protocol is practical and straightforward, allowing for the removal of the Boc group from the N-terminal amino acid, which can then undergo coupling with the next Boc-protected amino acid. researchgate.net This method's compatibility with the acid-sensitive Rink amide resin, typically used in Fmoc-based chemistry, showcases its versatility and potential for greener peptide synthesis protocols. researchgate.net FeCl₃ activates the Boc group, leading to its cleavage and the formation of a free amine, carbon dioxide, and isobutene. researchgate.net
| Lewis Acid | Primary Application | Key Advantages | Source(s) |
|---|---|---|---|
| Bismuth(III) Chloride (BiCl₃) | Chemoselective N-Boc deprotection | High selectivity, preserves other acid-labile groups | researchgate.net |
| Zinc Acetate (Zn(OAc)₂) | Catalysis of C-N bond formation (e.g., Strecker reaction) | Inexpensive, readily available, mild conditions | researchgate.netnih.gov |
| Iron(III) Chloride (FeCl₃) | N-Boc deprotection in solution and on solid phase | Environmentally friendly, cost-effective, compatible with sensitive resins | researchgate.netnih.gov |
Organocatalysis and Ionic Liquid-Mediated Methods
Modern synthetic chemistry increasingly utilizes organocatalysis and novel solvent systems like ionic liquids to enhance efficiency and sustainability.
Organocatalysis : Asymmetric organocatalysis has become a powerful tool for the synthesis of enantiopure noncanonical amino acids. rsc.org Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, can facilitate a wide range of C-C and C-N bond-forming reactions. rsc.orgbeilstein-journals.org These methods allow for the construction of complex amino acid structures with high stereocontrol, which can then be protected with a Boc group for subsequent use in peptide synthesis. rsc.orgnih.gov
Ionic Liquid-Mediated Methods : Ionic liquids (ILs), particularly those derived from amino acids, are gaining attention as green reaction media. rsc.org Room-temperature ionic liquids have been prepared from commercially available tert-butoxycarbonyl-protected amino acids. rsc.org These Boc-amino acid ionic liquids (Boc-AAILs) can act as multifunctional reactants in dipeptide synthesis. rsc.org The synthesis of an amino acid-based ionic liquid, 1-butyl-3-methylimidazolium aspartate, has also been reported, highlighting the potential for these compounds to serve as both solvent and catalyst in biochemical reactions. researchgate.net
Solvent-Free and Microwave-Assisted Protocols
To reduce environmental impact and accelerate reaction rates, solvent-free and microwave-assisted techniques have been developed.
Solvent-Free Protocols : Solvent-free methods for N-Boc deprotection have been reported, such as using catalytic amounts of iodine under reduced pressure. rsc.org These approaches minimize the use of volatile organic compounds, aligning with green chemistry principles.
Microwave-Assisted Protocols : Microwave irradiation has emerged as a preferred energy source in organic synthesis, including peptide synthesis, due to its ability to dramatically reduce reaction times and often improve yields. mdpi.comdoaj.org Water-based, microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles has been developed as an environmentally friendly method. mdpi.comdoaj.org This technique allows for rapid peptide coupling reactions in water, eliminating the need for organic solvents. mdpi.com Microwave energy can accelerate both coupling and deprotection steps in solid-phase peptide synthesis. nih.gov
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | mdpi.comnih.gov |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | mdpi.com |
| Solvent Usage | Often requires organic solvents | Enables use of aqueous media, reducing organic solvent waste | mdpi.comdoaj.org |
| Yields | Variable | Often higher | mdpi.com |
Green Chemistry Principles in Boc-Aspartic Acid Synthesis
The synthesis of pharmaceuticals and their intermediates is increasingly guided by the 12 principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. acs.orgresearchgate.netnih.gov In the context of producing Boc-aspartic acid and its derivatives, several of these principles are actively applied. The use of water as a solvent in microwave-assisted synthesis is a prime example of employing safer solvents. mdpi.comdoaj.org Catalytic methods, whether involving Lewis acids, organocatalysts, or enzymes, are preferred over stoichiometric reagents to improve atom economy. acs.org Furthermore, developing solvent-free reaction conditions and utilizing energy-efficient microwave technology directly address the principles of waste prevention and energy efficiency. mdpi.comacs.org
Chemical Reactivity and Derivatization
The chemical utility of Boc-aspartic acid is largely defined by the reactivity of its protecting group. The ability to selectively remove the Boc group is fundamental to its application in stepwise peptide synthesis.
Cleavage and Deprotection of the N-Boc Group
The N-Boc group is designed to be stable under various conditions, including those used for peptide coupling, but readily removable under acidic conditions. thinkdochemicals.comthinkdochemicals.com
The most common method for cleaving the N-Boc group is through acidolysis. The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine. commonorganicchemistry.com
Trifluoroacetic Acid (TFA) : Trifluoroacetic acid is the reagent of choice for Boc group removal in solid-phase peptide synthesis. wikipedia.orgresearchgate.net It is typically used in a solution with a scavenger and a solvent like dichloromethane (DCM). google.comreddit.com The concentration of TFA can be varied, with common protocols using mixtures ranging from 20% to 95% TFA in DCM. google.comcommonorganicchemistry.com While highly effective, TFA is corrosive and poses environmental concerns, prompting research into alternative methods. researchgate.net
Hydrogen Chloride (HCl) in Organic Solvents : A solution of hydrogen chloride in an organic solvent is another widely used reagent for Boc deprotection. rsc.org Common solvents include dioxane, ethyl acetate, and methanol. rsc.orgcommonorganicchemistry.com This method is often considered milder than TFA and can be advantageous when other acid-sensitive functionalities are present in the molecule. rsc.org Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org
| Reagent | Typical Solvent | Common Conditions | Notes | Source(s) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temperature, 1-2 hours | Highly effective, standard for SPPS. Corrosive. | researchgate.netgoogle.comcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | Dioxane | 4M HCl in Dioxane, Room Temperature, 1-16 hours | Commonly used, effective for a wide range of substrates. | rsc.orgcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | HCl generated in situ or from a solution, Room Temperature | Can sometimes lead to esterification of carboxylic acids if present. | rsc.orgcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) | Saturated HCl in EtOAc, Room Temperature | Alternative to dioxane. | rsc.orgresearchgate.net |
Orthogonal Deprotection Techniques
In the synthesis of peptides and other complex organic molecules, the concept of orthogonality is crucial. It allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical modifications at specific sites. nih.govbiosynth.com For this compound (N-Boc-aspartic acid), the tert-butoxycarbonyl (Boc) group protecting the α-amino functionality is a key component of orthogonal strategies, primarily due to its lability under acidic conditions. organic-chemistry.orgacsgcipr.org
The most common orthogonal scheme involving the Boc group is the Boc/Benzyl (B1604629) (Bzl) strategy. wikipedia.org In this approach, the α-amino group is protected by the acid-sensitive Boc group, while the side-chain carboxyl group of aspartic acid and the C-terminus are typically protected as benzyl-based esters. The Boc group can be repeatedly removed using moderately acidic reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which the benzyl esters are stable. wikipedia.orgresearchgate.net The benzyl groups are then removed at the final stage of synthesis using stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), or by hydrogenolysis. wikipedia.org
A truly orthogonal strategy is the combination of the Boc group with the 9-fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups. nih.govwikipedia.orgpeptide.com The Fmoc group is labile to basic conditions (e.g., piperidine (B6355638) in DMF), while the Boc group is stable to base. iris-biotech.deorganic-chemistry.org Conversely, the Fmoc group is stable under the acidic conditions used to cleave the Boc group. organic-chemistry.org The Alloc group offers another layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. wikipedia.orgpeptide.com The Alloc group is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). wikipedia.orgpeptide.com
This multi-tiered orthogonality allows for complex synthetic designs, such as on-resin side-chain modification or the synthesis of branched and cyclic peptides, where different parts of the molecule need to be deprotected and manipulated independently. peptide.com
Table 1: Orthogonal Protecting Groups used with N-Boc-Aspartic Acid
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) | Fmoc, Alloc, Bzl |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino, Side-chain Amino | Base (e.g., Piperidine) | Boc, Alloc, Bzl |
| Benzyl | Bzl | Side-chain Carboxyl, C-Terminus | Strong Acid (HF), Hydrogenolysis | Boc (partially), Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | α-Amino, Side-chain | Pd(0) Catalyst | Boc, Fmoc, Bzl |
Transformations at the Carboxylic Acid Functionalities
Esterification Reactions (e.g., Methyl, Allyl, Phenolic Esters)
The two carboxylic acid groups of N-Boc-aspartic acid offer sites for various chemical transformations, with esterification being a fundamental reaction to protect these functionalities or to create derivatives with specific properties. The selective esterification of either the α- or β-carboxyl group is a key challenge, often requiring multi-step procedures.
A common strategy for selective β-esterification involves first protecting the α-carboxyl group. This can be achieved by forming a 5-oxo-4-oxazolidinone ring, which locks the α-amino and α-carboxyl groups together. nih.gov With the α-position blocked, the side-chain β-carboxyl group can be esterified. Subsequent acidolysis opens the ring and deprotects the α-carboxyl and α-amino groups, after which the α-amino group can be reprotected with Boc. nih.gov
Various types of esters can be synthesized. Methyl esters are often prepared using reagents like diazomethane (B1218177) or by reacting the acid with methanol in the presence of a coupling agent or acid catalyst. researchgate.netresearchgate.net For instance, N-Boc-L-aspartic acid β-methyl ester can be synthesized from L-aspartic acid β-methyl ester hydrochloride by reacting it with di-tert-butyl dicarbonate in the presence of a base. google.com Allyl esters, which serve as orthogonal protecting groups, can be introduced using allyl bromide or allyl alcohol under appropriate conditions. peptide.com Phenolic esters, such as those derived from β-naphthol, can be formed using standard coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base. nih.gov
Table 2: Selected Esterification Methods for N-Boc-Aspartic Acid
| Ester Type | Reagents and Conditions | Selectivity | Reference |
| Benzyl Ester | Bromobenzyl, K₂CO₃, Acetonitrile | α-Carboxyl (from β-methyl ester) | google.com |
| Methyl Ester | Di-tert-butyl dicarbonate, NaHCO₃ (starting from Asp-β-methyl ester) | β-Carboxyl | google.com |
| Fluorenylmethyl (Fm) Ester | 9-Fluorenylmethanol, DCC, Pyridine (B92270) | β-Carboxyl (via oxazolidinone intermediate) | nih.gov |
| Phenolic Ester | β-Naphthol, BOP, DIPEA | Side-chain on solid support | nih.gov |
| General Alkyl Esters | Alkyl Halide, K₂CO₃, MeCN, Heat | General | researchgate.net |
Amidation and Peptide Coupling Reactions
N-Boc-aspartic acid is a cornerstone building block in solid-phase peptide synthesis (SPPS). The free carboxylic acid (typically the α-carboxyl) is activated using coupling reagents to form an amide bond with the N-terminal amine of the growing peptide chain. nih.gov However, the presence of the side-chain carboxyl group introduces a significant challenge: the formation of an aspartimide intermediate. peptide.comresearchgate.net
Aspartimide formation is a base-catalyzed intramolecular cyclization where the nitrogen atom of the succeeding peptide bond attacks the β-carbonyl group of the aspartic acid side chain, which is typically protected as an ester. iris-biotech.de This reaction is particularly prevalent in Fmoc-based SPPS, where the repeated use of a basic piperidine solution for Fmoc deprotection promotes this side reaction. researchgate.netiris-biotech.de The resulting five-membered succinimide (B58015) ring is susceptible to nucleophilic attack by piperidine or hydroxide ions, which can open the ring to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often leading to difficult purification and reduced yields. peptide.com Sequences containing Asp-Gly or Asp-Ser are especially prone to this side reaction. researchgate.net
Several strategies have been developed to mitigate aspartimide formation:
Use of Bulky Side-Chain Protecting Groups: Replacing the standard tert-butyl (tBu) or benzyl (Bzl) ester on the β-carboxyl with sterically hindering groups can physically block the intramolecular attack. Examples include the cyclohexyl (cHx) and 2,4-dimethyl-3-pentyl (Dmp) esters. peptide.comresearchgate.net
Modified Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine solution used for Fmoc deprotection can reduce the basicity and suppress cyclization. peptide.comresearchgate.net
Dipeptide Strategy: Using pre-formed dipeptide units, such as Fmoc-AA-(Dmb)Gly-OH, where the nitrogen of the second amino acid is protected with a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation. peptide.com
The choice of coupling reagents also plays a role. While standard reagents like HBTU and HATU are effective, controlling reaction times and temperature is crucial to minimize side reactions, including racemization and aspartimide formation. americanpeptidesociety.org
Synthesis of Aspartic Acid Derivatives and Analogs
Chiral β-Amino Acid Derivatives from Aspartic Acid Equivalents
L-aspartic acid, a readily available and inexpensive chiral building block, serves as a versatile starting material for the stereoselective synthesis of various chiral β-amino acid derivatives. researchgate.netacs.org These derivatives are valuable components in peptidomimetics and pharmaceuticals, as β-amino acids can induce stable secondary structures in peptides and often exhibit interesting biological activities. illinois.edu
Several synthetic strategies leverage the inherent chirality of N-Boc-aspartic acid to produce more complex structures. One approach involves transforming one of the carboxyl groups into a different functionality that can then be elaborated. For example, the α-carboxyl group of the L-aspartic acid skeleton can be converted into a phenyl ketone moiety through acylation of benzene. This intermediate can then be subjected to diastereoselective alkylation to introduce a new substituent at the α-position. Subsequent hydrogenation and cleavage yield β-benzyl-α-alkyl-β-amino acids with high stereocontrol. acs.orgresearchgate.net
Another strategy involves the conversion of N-Boc-aspartic acid β-methyl ester into an alkyl halide derivative. This derivative can then undergo cobalt-catalyzed cross-coupling reactions with Grignard reagents to introduce aryl or alkyl groups at the β-position, with the stereochemistry from the original L-aspartic acid being well preserved. researchgate.netlookchem.com
The Arndt-Eistert homologation of α-amino acids is a classic method for accessing β-amino acids, but it often involves hazardous reagents like diazomethane. illinois.edursc.org Modern methods starting from aspartic acid provide safer and often more versatile routes to a wide range of structurally diverse and enantiomerically pure β-amino acid derivatives. nih.govnih.gov
Preparation of Homotripeptides and Other Oligomers
The synthesis of homotripeptides and other oligomers of this compound, commonly known as Boc-L-aspartic acid, is a fundamental process in peptide chemistry. These oligomers serve as important building blocks for larger polypeptides and peptidomimetics. The most prevalent method for such syntheses is Solid-Phase Peptide Synthesis (SPPS), which offers high efficiency and ease of purification.
In a typical Boc-based SPPS protocol, the synthesis of an aspartic acid homotripeptide, for instance, commences with the attachment of the first Boc-Asp-OH residue to a solid support, often a Merrifield or PAM resin. The synthesis proceeds through a series of iterative cycles, each consisting of two main steps: the removal of the N-terminal Boc protecting group with an acid, such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected aspartic acid residue.
The coupling efficiency is a critical factor in the successful synthesis of longer oligomers. Various coupling reagents can be employed to facilitate the formation of the peptide bond. The choice of reagent can significantly impact the reaction time and the yield of the desired product. Monitoring of the coupling reaction, often with a ninhydrin (B49086) test, ensures that each step proceeds to completion before the next cycle begins. While coupling efficiencies are generally high, they can decrease with increasing peptide length. nih.gov
A study on the synthesis of a decapeptide of L-aspartic acid and benzyl-L-aspartic acid has demonstrated the feasibility of creating such homo- and hetero-oligomers using SPPS methodologies. nih.gov Furthermore, solution-phase synthesis offers an alternative for shorter oligomers. For example, the coupling of N-Boc-Asp(Bzl)-OH with an amino acid ester can proceed with high conversion rates. mdpi.com
Below is a representative table outlining the key steps and reagents in the solid-phase synthesis of an aspartic acid homotripeptide.
Table 1: Representative Steps in the Solid-Phase Synthesis of an Aspartic Acid Homotripeptide
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Resin Preparation | Swelling of the resin in a suitable solvent. | Dichloromethane (DCM) | Prepares the resin for the first amino acid attachment. |
| 2. First Residue Attachment | Anchoring of the C-terminal Boc-Asp(OBzl)-OH to the resin. | Boc-Asp(OBzl)-OH, CsHCO₃, DMF | Covalently links the first amino acid to the solid support. |
| 3. Deprotection | Removal of the N-terminal Boc group. | 50% Trifluoroacetic acid (TFA) in DCM | Exposes the N-terminal amine for the next coupling reaction. |
| 4. Neutralization | Neutralization of the resulting trifluoroacetate salt. | 10% Diisopropylethylamine (DIEA) in DCM | Prepares the N-terminal amine for nucleophilic attack. |
| 5. Coupling (repeated) | Addition of the next Boc-Asp(OBzl)-OH residue. | Boc-Asp(OBzl)-OH, HBTU, HOBt, DIEA | Forms the peptide bond. |
| 6. Final Deprotection | Removal of the final N-terminal Boc group. | 50% TFA in DCM | Exposes the N-terminus of the tripeptide. |
Advanced Coupling Reactions Involving Aspartic Acid Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the modification of amino acids and peptides, enabling the formation of carbon-carbon bonds under mild conditions. The Suzuki-Miyaura reaction, in particular, has been successfully applied to derivatives of aspartic acid, allowing for the introduction of aryl groups at the side chain.
Research has demonstrated the first instances of a non-decarbonylative Suzuki-Miyaura cross-coupling reaction involving phenyl ester derivatives of Boc-protected aspartic acid. This transformation converts the carboxylic acid side chain into a ketone, yielding aryl-amino ketones which are valuable intermediates in pharmaceutical synthesis. researchgate.netacs.org
The reaction typically involves the coupling of a phenyl ester derivative of Boc-aspartic acid, such as Boc-Asp(OPh)-OtBu, with an arylboronic acid in the presence of a palladium catalyst and a base. Optimization of the reaction conditions is crucial to minimize side reactions like the hydrolysis of the phenyl ester. A key finding was that using a specific palladium precatalyst, (η³-1-tBu-indenyl)Pd(IPr)(Cl), along with potassium carbonate as the base in tetrahydrofuran (B95107) (THF), resulted in near-quantitative yields of the desired amino ketone. Importantly, this method proceeds without racemization of the chiral center of the amino acid. researchgate.net
The methodology has also been extended to dipeptides where the aspartic acid residue is at the C-terminus. The reaction is compatible with a range of amino acid side chains on the N-terminal residue, including nonpolar aliphatic and aromatic groups, as well as protected heteroatoms. researchgate.net
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Boc-Asp(OPh)-OtBu with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Boc-Asp(4-OMe-Ph)-OtBu | 96 |
| 2 | Phenylboronic acid | Boc-Asp(Ph)-OtBu | 85 |
| 3 | 4-Fluorophenylboronic acid | Boc-Asp(4-F-Ph)-OtBu | 78 |
| 4 | 3-Thiopheneboronic acid | Boc-Asp(3-thienyl)-OtBu | 65 |
Conditions: Boc-Asp(OPh)-OtBu (0.1 mmol), boronic acid (0.4 mmol), K₂CO₃ (0.44 mmol), (η³-1-tBu-indenyl)Pd(IPr)(Cl) (0.01 mmol), THF (1 mL), 60 °C, 4 h. Data sourced from Org. Lett. 2019, 21, 14, 5762–5766. researchgate.net
Asymmetric hydroxylation is a powerful synthetic transformation that introduces chirality into molecules through the formation of vicinal diols from alkenes. The Sharpless asymmetric dihydroxylation is a prominent example of this class of reactions, utilizing an osmium catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org
This methodology can be applied to unsaturated derivatives of Boc-aspartic acid to synthesize chiral, poly-functionalized building blocks. For instance, an allyl or vinyl group can be introduced into the side chain of a suitably protected Boc-aspartic acid derivative. Subsequent asymmetric dihydroxylation of the double bond would yield a diol with two new stereocenters, the configuration of which is controlled by the choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).
In a related study, the Sharpless asymmetric dihydroxylation was a key step in the synthesis of Tubuvaline, an unofficial amino acid component of the potent anticancer agent Tubulysins. A vinyl-substituted compound derived from an amino acid was subjected to Sharpless asymmetric dihydroxylation, resulting in the formation of the desired optically active vicinal diol in an 88% yield. nih.gov Another example involves the stereoselective hydroxylation of an enolate derived from an L-aspartic acid building block, which proceeded with a high diastereomeric ratio of up to 10:1.
While a direct application on an unsaturated Boc-Asp-OH derivative is not extensively detailed, the principles of the Sharpless asymmetric dihydroxylation are well-established. The reaction is typically performed using a catalytic amount of osmium tetroxide and a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), in a buffered solvent system. wikipedia.org
Table 3: Illustrative Example of Sharpless Asymmetric Dihydroxylation on a Boc-Protected Unsaturated Aspartic Acid Derivative
| Substrate | Chiral Ligand | Reagents | Solvent | Product | Expected Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Boc-Asp(O-allyl)-OtBu | (DHQD)₂PHAL (AD-mix-β) | K₂OsO₂(OH)₄ (cat.), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | t-BuOH/H₂O | Boc-Asp(O-2,3-dihydroxypropyl)-OtBu (R,S-diol) | >95% |
Polymerization Reactions of Boc-Aspartic Acid
The polymerization of Boc-aspartic acid is a key route to producing functional polypeptides with protected side chains. The most common and controlled method for this is the ring-opening polymerization (ROP) of the corresponding α-amino acid N-carboxyanhydride (NCA). illinois.eduresearchgate.net This process involves two main stages: the synthesis of the Boc-Asp-NCA monomer and its subsequent polymerization.
The Boc-Asp-NCA monomer is typically prepared by reacting Boc-aspartic acid with a phosgenating agent, such as phosgene (B1210022) or triphosgene, in an anhydrous solvent like THF. This reaction leads to the formation of the five-membered NCA ring. wikipedia.org Careful control of the reaction conditions is necessary to avoid side reactions and ensure the purity of the NCA monomer, which is crucial for achieving a controlled polymerization.
The ROP of Boc-Asp-NCA can be initiated by various nucleophiles, including primary amines. The "amine mechanism" involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA, followed by ring-opening and decarboxylation to generate a new N-terminal amine, which then propagates the polymerization. mdpi.com The use of transition metal initiators has also been developed to achieve living polymerizations, allowing for the synthesis of well-defined block copolymers with narrow molecular weight distributions. illinois.edu
The resulting polymer, poly(Boc-aspartic acid), has its side-chain carboxylic acid groups protected. This allows for further modifications or for the polymer to be used in applications where the protected side chain is desired. The Boc protecting groups can be subsequently removed under acidic conditions to yield poly(aspartic acid).
Table 4: General Conditions for the Ring-Opening Polymerization of Boc-Asp-NCA
| Parameter | Conditions | Purpose / Effect |
|---|---|---|
| Monomer | Boc-Asp-NCA | The activated form of the amino acid for polymerization. |
| Initiator | Primary amine (e.g., n-hexylamine) or Transition metal complex (e.g., Co or Ni based) | Starts the polymerization process and influences the polymer's end group. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMF, THF, Dioxane) | Provides a suitable medium for the reaction and prevents premature termination. |
| Temperature | Room temperature to slightly elevated (e.g., 25-60 °C) | Affects the rate of polymerization. |
| Monomer/Initiator Ratio | Varied (e.g., 20:1 to 200:1) | Controls the target degree of polymerization and molecular weight of the polymer. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and carbon dioxide. |
Advanced Applications in Peptide and Complex Organic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid, commonly known as Boc-Asp-OH, is a pivotal building block in the chemical synthesis of peptides, particularly through the methodology of Solid-Phase Peptide Synthesis (SPPS). Its unique structural features, comprising a temporary Nα-tert-butyloxycarbonyl (Boc) protecting group and a carboxylic acid side chain, necessitate careful strategic consideration to ensure the efficient and high-purity assembly of peptide chains.
Principles and Advantages of the Boc Strategy in SPPS
Solid-Phase Peptide Synthesis (SPPS) fundamentally involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing. iris-biotech.de A key element of SPPS is the use of protecting groups to prevent unwanted side reactions. wikipedia.org
The Boc/Bzl strategy is one of the two principal protecting group schemes used in SPPS. wikipedia.org It employs the acid-labile Boc group for temporary protection of the Nα-amino group of the incoming amino acid. wikipedia.orgamericanpeptidesociety.org The synthesis cycle involves the following key steps:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgpeptide.comchempep.com This exposes a free amino group, which is protonated as a trifluoroacetate (B77799) salt. peptide.comchempep.com
Neutralization: The protonated amino group must be neutralized to the free amine before the next coupling step. This is often achieved by washing with a tertiary base, such as diisopropylethylamine (DIEA), or through an in situ neutralization protocol during the subsequent coupling step. peptide.compeptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain, forming a new peptide bond. lifetein.com
Washing: The resin is washed to remove excess reagents and byproducts. iris-biotech.de
This cycle is repeated until the desired peptide sequence is assembled. lifetein.com The side chains of reactive amino acids, including the β-carboxyl group of aspartic acid, are protected with more robust, acid-stable groups, typically benzyl (B1604629) (Bzl) or benzyl-based esters. wikipedia.org These "permanent" side-chain protecting groups, along with the linkage of the peptide to the resin, are removed in the final step by treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). wikipedia.orgpeptide.com
Advantages of the Boc Strategy:
Reduced Aggregation: A significant advantage of the Boc strategy is its effectiveness in mitigating on-resin peptide aggregation, particularly for hydrophobic or "difficult" sequences. wikipedia.orgpeptide.comnih.gov During the TFA deprotection step, the newly formed N-terminal ammonium (B1175870) salt contributes to electrostatic repulsion between peptide chains, disrupting the interchain hydrogen bonding that leads to aggregation. peptide.com
Compatibility with Base-Sensitive Moieties: The Boc/Bzl approach is preferred for synthesizing peptides that contain base-sensitive functionalities, as it avoids the repeated exposure to basic conditions required for Fmoc group removal in the alternative Fmoc/tBu strategy. wikipedia.org
Reliability for Long Peptides: Historically and in certain applications, the Boc strategy has demonstrated high reliability in the synthesis of long and complex polypeptides. researchgate.net
Selection and Application of Coupling Reagents (e.g., HBTU, HATU, BOP, DIC)
The formation of the amide (peptide) bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com This is accomplished using coupling reagents, which convert the carboxylic acid into a more reactive species. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization. bachem.com
In the context of Boc-SPPS, several classes of coupling reagents are commonly employed, often in the presence of a tertiary base like DIEA or N-methylmorpholine (NMM). bachem.com
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide (B86325) reagent. wikipedia.org It is a liquid, which makes it easy to dispense for automated synthesis. wikipedia.orgbachem.com The byproduct, diisopropylurea, is soluble in common washing solvents, facilitating its removal. bachem.com Carbodiimide-mediated couplings are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to accelerate the reaction and, crucially, to suppress racemization. wikipedia.orgbachem.com
Aminium/Uronium Salts: These reagents, such as HBTU, HATU, and TBTU, are highly efficient and lead to rapid coupling reactions. bachem.compeptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and effective coupling reagent. peptide.comcreative-peptides.com It is important to use HBTU in stoichiometric amounts relative to the amino acid, as excess reagent can react with the free N-terminus of the peptide chain, causing irreversible termination. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but incorporates the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. peptide.comwikipedia.org This generally results in faster reaction rates and less racemization compared to HBTU, making it a preferred choice for difficult couplings. peptide.comwikipedia.org The enhanced performance is attributed to a neighboring group effect from the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org
Phosphonium Salts:
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is a highly efficient coupling reagent that minimizes dehydration side reactions for asparagine and glutamine. peptide.com However, its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com Reagents like PyBOP were developed as safer alternatives. bachem.compeptide.com
The general procedure for coupling involves pre-activating the Boc-amino acid with the coupling reagent and a base before adding the mixture to the deprotected and neutralized peptide-resin. peptide.compeptide.com
| Reagent | Class | Key Features & Applications |
| DIC | Carbodiimide | Liquid, easy for automation; requires an additive like HOBt to suppress racemization. wikipedia.orgbachem.com |
| HBTU | Aminium/Uronium | Highly efficient, fast reactions; excess reagent can cause chain termination. peptide.comcreative-peptides.com |
| HATU | Aminium/Uronium | Generally faster and more effective at suppressing racemization than HBTU. peptide.comwikipedia.org |
| BOP | Phosphonium | Very efficient, but produces a carcinogenic byproduct. peptide.com |
Strategic Considerations for Difficult Peptide Sequences
"Difficult sequences" in SPPS are those prone to on-resin aggregation, leading to poor solvation and incomplete deprotection and coupling reactions. nih.gov These sequences are often hydrophobic and have a tendency to form stable secondary structures like β-sheets. nih.gov As noted, the Boc-SPPS strategy is often favored for these syntheses because the protonated N-terminus after TFA deprotection helps disrupt aggregation. peptide.comresearchgate.net
Several additional strategies can be employed to improve the synthesis of difficult peptides:
In Situ Neutralization: This protocol, where neutralization of the N-terminal TFA salt and coupling of the next activated amino acid occur simultaneously, minimizes the time the peptide-resin exists in the neutral, aggregation-prone state. peptide.compeptide.comnih.gov This can lead to higher yields and purities. peptide.com
Solvent Choice: Changing the primary solvent from DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve the swelling of the resin and solvation of the peptide chain. peptide.comnih.gov
Elevated Temperature: Performing coupling reactions at a higher temperature can provide the energy needed to overcome kinetic barriers and disrupt aggregates. peptide.com
Chaotropic Agents: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks that cause aggregation. peptide.com
Backbone Protection: Introducing temporary protecting groups onto backbone amide nitrogens, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent the formation of interchain hydrogen bonds. peptide.com
Minimizing Side Reactions and Enhancing Purity in SPPS
The use of Boc-Asp-OH requires careful management of potential side reactions to ensure the synthesis of a high-purity final product.
A notorious side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate. nih.goviris-biotech.de This occurs when the backbone amide nitrogen following the Asp residue attacks the side-chain ester, particularly under acidic or basic conditions. peptide.comresearchgate.net The aspartimide ring is unstable and can reopen via hydrolysis or aminolysis (e.g., by piperidine (B6355638) in Fmoc synthesis), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.de This rearrangement is often accompanied by racemization at the α-carbon of the aspartic acid. iris-biotech.de
This side reaction is highly sequence-dependent, being most prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences. peptide.com
Strategies to control aspartimide formation in Boc-SPPS:
Side-Chain Protecting Group: The choice of the side-chain protecting group for aspartic acid is critical. In Boc synthesis, using the β-cyclohexyl ester (Boc-Asp-OcHex) instead of the more common β-benzyl ester (Boc-Asp-OBzl) has been shown to significantly reduce the rate of aspartimide formation due to steric hindrance. peptide.com
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, which can lead to the formation of diastereomeric peptide impurities. bachem.com This can occur via the formation of a symmetric 5(4H)-oxazolone intermediate after activation of the carboxyl group. bachem.com While urethane-protected amino acids (like those with Boc or Fmoc groups) are generally resistant to racemization, the risk is not zero, especially with highly activating coupling reagents or prolonged activation times. bachem.com
Strategies to suppress racemization:
Use of Additives: The most common strategy is the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction. wikipedia.orgpeptide.combachem.com These additives react with the activated amino acid to form an active ester (e.g., an HOBt-ester) that is less prone to racemization than other activated intermediates but remains highly reactive toward the amine. bachem.comcreative-peptides.com
Choice of Reagent: Coupling reagents themselves have different propensities for causing racemization. For instance, HATU, which is based on HOAt, is known to provide excellent results with low levels of epimerization. peptide.com
Base Selection: In cases with a high risk of racemization, using a weaker tertiary base like sym-collidine instead of the more common DIEA has been recommended. bachem.com
By carefully selecting the protecting group strategy, coupling reagents, and reaction conditions, the unique chemical properties of this compound can be effectively harnessed to synthesize complex peptides with high purity and yield.
Application in Solution-Phase Peptide Synthesis
This compound, commonly known as Boc-L-aspartic acid, is a crucial derivative of aspartic acid used extensively in the chemical synthesis of peptides. thinkdochemicals.com The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of the amino acid. thinkdochemicals.com This protection is essential to prevent unwanted side reactions and uncontrolled polymerization during the formation of peptide bonds, thereby enabling the specific and orderly assembly of amino acids into a desired peptide sequence. thinkdochemicals.compeptide.comwikipedia.org The Boc group's stability under certain conditions and its ease of removal under others make it a cornerstone of many synthetic strategies, particularly in solution-phase methodologies. thinkdochemicals.comthinkdochemicals.com
A key strategy in complex chemical synthesis, including peptide synthesis, is the concept of orthogonal protection. This principle involves the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. peptide.combiosynth.comiris-biotech.de In solution-phase peptide synthesis (LPPS), this allows for precise control over the construction of the peptide backbone and the modification of amino acid side chains.
The Boc group is a vital component of such schemes due to its lability in acidic conditions (e.g., using trifluoroacetic acid, TFA). wikipedia.orglibretexts.org This allows it to be used orthogonally with other classes of protecting groups that are stable to acid but labile to different conditions. For example, the Boc group for Nα-protection can be paired with benzyl (Bzl)-based groups for side-chain protection and C-terminal esterification. While both Boc and Bzl groups are acid-labile, their removal requires different acid strengths, creating a "quasi-orthogonal" or differentiated lability system. The Boc group is removed with moderate acids like TFA, while the more robust benzyl groups require strong acids like anhydrous hydrogen fluoride (HF) for cleavage. wikipedia.orgpeptide.comub.edu
A truly orthogonal strategy in solution synthesis might involve the Boc group in combination with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions (typically with piperidine), or the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysts. peptide.comub.eduug.edu.pl This orthogonality is crucial, as it allows for the sequential construction of peptide fragments, cyclization of peptides through side-chain linkages, or the introduction of specific modifications at precise points in the peptide sequence. peptide.combachem.com For instance, the carboxyl side chain of this compound can be protected with an ester (like a benzyl or tert-butyl ester) that is stable to the TFA used for Boc-group removal, allowing the peptide chain to be extended before the side chain is deprotected for further reactions. peptide.com
| Protecting Group | Abbreviation | Protected Function | Cleavage Condition | Orthogonal To |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) | Fmoc, Alloc, Bzl (partially) |
| Benzyl | Bzl | Side Chain, C-Terminus | Strong Acid (HF), Hydrogenolysis | Fmoc, Alloc, Boc (partially) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Boc, Bzl, tBu, Alloc |
| tert-Butyl | tBu | Side Chain | Acid (e.g., TFA) | Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Side Chain, α-Amino | Pd(0) Catalyst | Boc, Fmoc, Bzl, tBu |
While solution-phase peptide synthesis (LPPS) was the original method for creating peptides, the development of solid-phase peptide synthesis (SPPS) by Merrifield revolutionized the field. libretexts.org Both techniques have distinct advantages and limitations, and the choice between them often depends on the specific requirements of the synthesis. americanpeptidesociety.org
Solution-phase synthesis, using building blocks like this compound, involves carrying out all reactions in a homogeneous solution. A major advantage of LPPS is its scalability, making it more suitable for the large-scale industrial production of peptides. americanpeptidesociety.org It also allows for the purification of intermediate peptide fragments at each step, which can lead to a purer final product and is advantageous for synthesizing very long or complex peptides where impurities can accumulate. bachem.com However, LPPS is generally more time-consuming and labor-intensive due to the required purification of intermediates after each coupling step, which often involves extraction, precipitation, or chromatography. americanpeptidesociety.org
In contrast, solid-phase peptide synthesis involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. iris-biotech.de The key advantage of SPPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin. iris-biotech.decpcscientific.com This makes SPPS faster, more efficient for research-scale synthesis, and easily automated. americanpeptidesociety.orgiris-biotech.de The Boc protection strategy (Boc/Bzl) is one of the two main approaches in SPPS, alongside the Fmoc/tBu strategy. wikipedia.org The Boc-SPPS approach can be particularly advantageous for synthesizing hydrophobic peptides that are prone to aggregation, a common problem in the alternative Fmoc-based synthesis. nih.govspringernature.com However, SPPS can be limited by the loading capacity of the resin, and the final cleavage step in Boc-SPPS requires the use of hazardous hydrofluoric acid (HF). americanpeptidesociety.orgnih.govresearchgate.net
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Reactions occur in a homogeneous solution. | Peptide is grown on an insoluble polymer support. |
| Purification | Complex; requires purification of intermediates (e.g., chromatography, crystallization). americanpeptidesociety.org | Simple; filtration and washing of the resin after each step. iris-biotech.de |
| Scalability | Highly scalable, suitable for industrial production. americanpeptidesociety.org | Less ideal for very large-scale production due to resin capacity. americanpeptidesociety.org |
| Speed & Automation | Slower, labor-intensive, and difficult to automate. | Fast, efficient, and easily automated. iris-biotech.de |
| Purity Control | High, due to purification of intermediates. bachem.com | Impurities can accumulate, requiring extensive final purification. bachem.com |
| Reagent Use | Stoichiometric amounts of reagents are often used. | Large excess of reagents is used to drive reactions to completion. iris-biotech.decpcscientific.com |
Utilisation in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Peptides are excellent building blocks for supramolecular structures because their defined sequences and ability to form specific secondary structures can be programmed to direct their self-assembly into well-ordered nanomaterials. mdpi.comnih.gov The chemical modification of peptides, for instance by using an N-terminal Boc group, significantly influences these self-assembly processes. nih.gov
The design of self-assembling peptides involves creating sequences that, under specific conditions (e.g., pH, temperature, solvent), spontaneously organize into larger, ordered structures like nanofibers, nanotubes, vesicles, or hydrogels. mdpi.comnih.gov this compound and other Boc-protected amino acids are valuable in this context. The bulky and hydrophobic nature of the Boc group can be a key driver of the self-assembly process. nih.gov
For example, short aromatic peptides, such as Boc-diphenylalanine (Boc-Phe-Phe-OH), have been extensively studied for their ability to form diverse nanostructures, including spheres, fibers, and tubes. nih.govresearchgate.net The Boc group at the N-terminus alters the amphiphilicity of the peptide, influencing how the molecules pack together. rsc.org The synthesis of these peptide building blocks typically follows standard peptide coupling methods, either in solution or on a solid phase, to produce the desired monomer. nih.govresearchgate.net Once the Boc-protected peptide is synthesized and purified, it can be induced to self-assemble by dissolving it in a specific solvent and then changing the conditions, such as by dilution with water, to trigger the formation of the desired supramolecular architecture. nih.gov The final nanostructure's morphology—its size, shape, and surface properties—is directly dependent on the amino acid sequence and the nature of the protecting groups. mdpi.comresearchgate.net
The foundation of peptide self-assembly into ordered structures is the formation of secondary structural motifs, primarily α-helices and β-sheets, which are stabilized by a network of non-covalent interactions. nih.gov The most critical of these is hydrogen bonding between the amide groups of the peptide backbone, which directs the formation of these repeating patterns. mdpi.com
Construction of Complex Organic Molecules
Beyond its role in linear peptide synthesis, this compound serves as a versatile chiral building block for the construction of more complex organic molecules. Its two carboxylic acid groups and the protected amine at a stereogenic center make it a valuable starting material for a variety of synthetic targets, including peptidomimetics, natural products, and other unique molecular architectures. thinkdochemicals.com
The differential reactivity of its two carboxyl groups can be exploited through selective protection and activation. For example, one carboxyl group can be converted into an ester while the other is activated for amide bond formation, allowing the incorporation of the aspartic acid scaffold into larger molecules. orgsyn.org This strategy has been used in the synthesis of complex heterocyclic structures, such as piperidine derivatives. In one reported synthesis, Boc-L-Asp-Ot-Bu was coupled with Meldrum's acid, and subsequent intramolecular cyclization and reduction steps yielded a substituted piperidine ring, a common motif in many biologically active compounds. orgsyn.org The inherent chirality of the starting material ensures the stereochemical integrity of the final product, which is often crucial for its biological function. This utility highlights the importance of protected amino acids like Boc-aspartic acid as foundational components in the broader field of asymmetric organic synthesis.
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound, available as both L- and D-isomers, makes it a valuable starting material for asymmetric synthesis—a field focused on the selective production of a single enantiomer of a chiral product. The compound serves as a chiral "synthon," transferring its well-defined stereochemistry to more complex target molecules.
Its most prominent role is in peptide synthesis, where it serves as a fundamental building block for constructing peptide chains. chemimpex.comgoogle.com In both solid-phase and solution-phase peptide synthesis, the Boc-protected aspartic acid is sequentially coupled to other amino acids. peptide.compeptide.com The Boc group prevents unwanted reactions at the amino group during coupling and is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the next coupling step. peptide.com This iterative process allows for the construction of complex peptides with a precisely defined sequence and stereochemistry at each aspartic acid residue.
Beyond standard peptide synthesis, N-Boc-aspartic acid is a precursor for synthesizing other enantiomerically pure molecules. Researchers have developed methods to transform it into valuable chiral intermediates, such as non-proteinogenic amino acids. For example, a novel method for synthesizing enantiomerically pure β-amino acids utilizes a tosylate derivative of aspartic acid, which is then subjected to an organocuprate addition. researchgate.net This transformation leverages the existing stereocenter of the aspartic acid to create a new one with high stereocontrol. Similarly, it serves as a starting material for the efficient and safe synthesis of N-Boc-β³-amino acid methyl esters, which are key components in various biologically active compounds. rsc.org These methods provide safer alternatives to more hazardous traditional procedures like the Arndt–Eistert homologation. rsc.org
| Target Molecule or Class | Synthetic Strategy & Key Transformation | Detailed Research Finding |
| Bioactive Peptides | Solid-Phase Peptide Synthesis (SPPS) | The Boc group provides stable protection during peptide coupling and is easily removed with mild acid, enabling the incorporation of aspartic acid into complex bioactive peptides and proteins. thinkdochemicals.compeptide.com |
| Enantiomerically Pure β-Amino Acids | Organocuprate addition to a tosylate derivative | A key step involves the reaction of an organocuprate with a derivative of aspartic acid, allowing for the stereospecific formation of enantiopure β-amino acids. researchgate.net |
| N-Boc-β³-amino acid methyl esters | Multi-step conversion from α-amino acids | An efficient method avoids hazardous reagents by converting N-Boc-aspartic acid derivatives into valuable β³-amino acid building blocks. rsc.org |
| Iturinic Acid | Enantiospecific synthesis from aspartic acid | The chiral backbone of aspartic acid is used to construct the β-amino fatty acid component of the antifungal cyclic lipopeptide, iturin. researchgate.net |
Synthesis of Defined Scaffolds and Chemical Probes for Research
The trifunctional nature of this compound, possessing a protected amine and two carboxylic acid groups with different reactivities (α and β), makes it an ideal "hub" molecule for constructing defined molecular scaffolds. mdpi.com These scaffolds are well-defined, often rigid, molecular frameworks to which other chemical moieties can be attached in a controlled manner.
This structural feature allows for the creation of branched or cyclic peptides and other complex architectures. For instance, one of the carboxyl groups can be used to extend a peptide chain, while the other can be functionalized to attach a fluorescent label, a drug molecule, or another peptide, creating a multifunctional conjugate. This approach is fundamental in developing chemical probes to study biological processes. For example, peptides containing Boc-D-aspartic acid have been used in neurobiology research to investigate neurotransmitter functions. chemimpex.com
Furthermore, N-Boc-aspartic acid is used to synthesize versatile, orthogonally protected building blocks for broader applications in organic chemistry. A notable example is the synthesis of 2-aminobutane-1,4-diols from aspartic acid. researchgate.net These diols are valuable synthons in heterocyclic chemistry, serving as precursors for a wide range of complex molecules. The ability to selectively deprotect different functional groups on these scaffolds allows for precise and sequential chemical modifications. researchgate.net Its role extends to the synthesis of enzyme inhibitors and other bioactive compounds, where the aspartic acid structure mimics natural substrates to modulate biological pathways. chemimpex.com
| Scaffold/Probe Type | Key Structural Feature Derived from Boc-Asp-OH | Research Application |
| Branched Peptides | Utilizes the side-chain carboxyl group as a secondary attachment point. | Creating multivalent ligands, synthetic vaccines, and drug delivery systems. mdpi.com |
| Enzyme Inhibitors | The aspartic acid backbone mimics natural enzyme substrates. | Development of selective inhibitors to modulate biological pathways for therapeutic and research purposes. chemimpex.com |
| Orthogonally Protected Aminodiols | A chiral, trifunctional scaffold with selectively removable protecting groups. | Serve as versatile building blocks for the synthesis of complex heterocyclic compounds and natural products. researchgate.net |
| Probes for Neurobiology | Incorporation of D-aspartic acid into peptide sequences. | Studying neurotransmitter functions and hormone activity by creating peptides that interact with specific biological targets. chemimpex.com |
Advanced Structural and Mechanistic Characterization
Crystallographic Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A notable example is the analysis of the homotripeptide {Boc-[Asp(OMe)]3-OPac}, which incorporates three N-terminally Boc-protected aspartic acid methyl ester residues. mdpi.comwikipedia.org The diffraction data for this compound provide a clear picture of its molecular structure and stereochemistry.
The analysis of {Boc-[Asp(OMe)]3-OPac} revealed that all peptide bonds adopt an s-trans conformation. mdpi.comwikipedia.org The molecular structure of this tripeptide derivative showcases an extended backbone conformation. wikipedia.org
Table 1: Selected Crystallographic Data for {Boc-[Asp(OMe)]3-OPac}
| Parameter | Value |
|---|---|
| Chemical Formula | C28H37N3O13 |
| Crystal System | Orthorhombic |
This table presents key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of the Boc-aspartic acid containing tripeptide.
The side-chain conformations of the aspartic acid residues are also well-defined. Two of the Asp(OMe) side chains adopt a g+ conformation, which is the most favored conformation for aspartic acid, while the terminal side chain adopts a t conformation. wikipedia.org This conformational arrangement influences how the molecules pack together in the crystal lattice. The molecular packing of {Boc-[Asp(OMe)]3-OPac} is characterized by the formation of an infinite parallel β-sheet structure. mdpi.comwikipedia.org
Table 2: Selected Torsion Angles (°) for {Boc-[Asp(OMe)]3-OPac}
| Angle | Residue 1 | Residue 2 | Residue 3 |
|---|---|---|---|
| φ | -122.49 | -116.98 | -84.60 |
| ψ | 86.49 | 112.58 | - |
| ω | -168.62 (ω1) | -173.95 (ω2) | - |
This table details the backbone (φ, ψ, ω) and side-chain (χ1) torsion angles for each aspartic acid residue in the tripeptide, illustrating the extended β-sheet conformation. wikipedia.org
Intermolecular interactions, particularly hydrogen bonds, are the primary forces directing the assembly of molecules in the crystalline state. In the crystal structure of {Boc-[Asp(OMe)]3-OPac}, a robust network of N—H⋯O hydrogen bonds is responsible for the formation of the infinite parallel β-sheet structure, with these sheets running along the b-axis direction. mdpi.comwikipedia.org
Disorder in crystal structures occurs when atoms or groups of atoms occupy multiple positions in the crystal lattice. This phenomenon is not uncommon in Boc-protected compounds due to the conformational flexibility of the tert-butoxycarbonyl group. In the crystal structure of {Boc-[Asp(OMe)]3-OPac}, the Boc protecting group at the N-terminus is disordered over two sites. mdpi.comwikipedia.org The occupancy factors for these two positions are nearly equal, at 0.504(5) and 0.496(5), indicating that both conformations are almost equally probable in the crystalline state. mdpi.comwikipedia.org This disorder highlights the dynamic nature of the Boc group even within a well-ordered crystal lattice.
Spectroscopic Characterization in Academic Research
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing the structure and conformational dynamics of molecules in solution, providing a complementary perspective to the static picture offered by X-ray crystallography.
Two-dimensional (2D) NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are essential for assigning proton and carbon signals and for elucidating the solution-state conformation of molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the covalent framework, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for conformational analysis.
While specific 2D NMR spectra for the parent N-Boc-L-aspartic acid are not detailed in the available research, studies on peptides containing this residue demonstrate the utility of these methods. For instance, the conformational analysis of the tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH2 was conducted using 2D NOESY and ROESY experiments to derive interproton distance constraints, which were then used in molecular dynamics simulations to determine the preferred solution conformation.
Solvent-dependent NMR titration is another powerful tool for probing molecular conformation and intermolecular interactions. The chemical shifts of certain nuclei, particularly those involved in hydrogen bonding (like amide protons and carbonyl carbons), can be sensitive to the solvent environment. A study on various N-Boc-protected amino acids, including alanine, valine, and serine, showed that the 13C NMR chemical shifts of the carbonyl carbons in both the carboxylic acid and the Boc group exhibit downfield shifts as the polarity of the solvent increases. This effect is attributed to intermolecular interactions between the carbonyl groups and the solvent molecules. The magnitude of this shift is influenced by the steric hindrance of the amino acid side chain, with less hindered groups showing more significant solvent-dependent shifts. These findings suggest that similar solvent-dependent behavior would be expected for N-Boc-L-aspartic acid, providing a means to probe its solution-state interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid | N-Boc-L-aspartic acid |
| N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid 1,2,3-trimethyl ester 3-2-oxo-2-phenylethyl ester | {Boc-[Asp(OMe)]3-OPac} |
| Boc-Trp-(N-Me)Nle-Asp-Phe-NH2 | - |
| N-Boc-L-alanine | - |
| N-Boc-L-valine | - |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, particularly peptides and proteins where this compound serves as a fundamental building block. The introduction of a Boc-Asp residue into a peptide sequence can significantly influence its conformational preferences, leading to the adoption of specific secondary structures such as α-helices, β-sheets, or random coils. jst.go.jpmq.edu.au These structures are distinguishable by their characteristic CD spectra in the far-UV region (typically 190-250 nm).
For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. nih.govnih.gov In contrast, β-sheets show a negative band near 218 nm and a positive band around 195 nm. The CD spectrum of a peptide containing Boc-Aspartic acid is a composite of the contributions from its constituent amino acids and their spatial arrangement.
Studies on peptide derivatives have shown that modifications at or near an aspartic acid residue can alter the CD spectrum, indicating a change in the secondary structure. jst.go.jp For example, the derivatization of an IgG-binding peptide at positions adjacent to aspartic acid affected the appearance of a characteristic positive peak between 220-240 nm, which was correlated with binding activity. jst.go.jp Therefore, CD spectroscopy serves as an invaluable tool to monitor the structural impact of incorporating Boc-Aspartic acid into a peptide chain and to study how environmental factors or ligand binding affect the resulting conformation. nih.gov
Table 1: Characteristic Far-UV CD Spectral Bands for Common Peptide Secondary Structures
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
This table presents typical wavelength values; actual peak positions can vary based on the specific peptide sequence and solvent conditions.
Vibrational Spectroscopy for Functional Group and Interaction Analysis (e.g., IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups present in this compound and their intermolecular interactions. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its distinct chemical moieties: the tert-butoxycarbonyl (Boc) protecting group, the N-H group of the carbamate (B1207046), and the two carboxylic acid groups.
The analysis of characteristic vibrational frequencies allows for the confirmation of the compound's structure. The C=O stretching vibrations of the carbamate and the carboxylic acid groups are particularly informative. The carbamate C=O stretch typically appears around 1680-1720 cm⁻¹, while the carboxylic acid C=O stretch is found near 1700-1760 cm⁻¹. The broad O-H stretching band of the carboxylic acid dimer, resulting from hydrogen bonding, is expected between 2500 and 3300 cm⁻¹. The N-H stretching vibration of the carbamate group usually appears as a sharp peak around 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the tert-butyl and CH/CH₂ groups are observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.com
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 (broad) |
| N-H (Carbamate) | Stretching | 3500 - 3300 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1700 |
| C=O (Carbamate) | Stretching | 1720 - 1680 |
| N-H (Carbamate) | Bending | 1550 - 1500 |
These values are typical ranges and can be influenced by the physical state of the sample and intermolecular interactions.
Computational Chemistry and Theoretical Modeling
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of this compound in various environments. rsc.org By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, flexibility, and interactions of the molecule. mdpi.com These simulations typically employ force fields like CHARMM or AMBER to define the potential energy of the system. bu.edu
For Boc-Aspartic acid, MD simulations can elucidate the rotational preferences around its key dihedral angles (φ, ψ, and χ). This analysis helps to identify low-energy conformers and understand how the bulky Boc group sterically influences the backbone and side-chain orientations. Simulations in explicit solvent, such as water, provide insights into the hydration shell and the role of solvent-solute hydrogen bonds in stabilizing certain conformations. bu.edu Such computational studies have been used to investigate related systems, like peptides containing D-aspartic acid, to understand their tendency to form specific secondary structures. nih.gov The structural ensembles generated from MD can be used to calculate theoretical CD spectra, which can then be compared with experimental data for validation. bu.edu
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a highly accurate means to investigate the electronic structure and reactivity of this compound. nih.govresearchgate.net These methods are essential for elucidating complex reaction mechanisms at the atomic level by calculating the energies of reactants, products, intermediates, and transition states. nih.gov
A key reaction involving this compound is the acid-catalyzed cleavage of the Boc protecting group. researchgate.net QM studies can model the protonation of the carbamate, followed by the heterolytic cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and carbamic acid, which subsequently decarboxylates. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies, providing a mechanistic rationale for observed reaction rates under different acidic conditions. researchgate.net
Another critical area is the study of side reactions, such as the formation of succinimide (B58015) (aspartimide) from the aspartic acid residue, a common problem in peptide synthesis. mdpi.comnih.gov Computational studies using DFT have proposed mechanisms for succinimide formation, showing how it can be catalyzed by acids via a concerted bond reorganization. mdpi.com These theoretical investigations are crucial for understanding and ultimately preventing undesired side reactions.
Prediction of Stereochemical Outcomes and Reactivity Profiles
The reactivity profile of Boc-Aspartic acid is dominated by its protecting group and the two carboxylic acid functionalities. The Boc group is designed to be stable under basic conditions but labile to acid. organic-chemistry.org Theoretical models can quantify this reactivity, for instance, by calculating the proton affinity of the carbamate oxygen atoms to predict the ease of acid-catalyzed deprotection.
Furthermore, computational methods can predict the propensity for side reactions like aspartimide formation, which compromises the integrity of peptides. peptide.com The rate of this intramolecular cyclization is highly dependent on the C-terminal amino acid residue and the protecting group on the aspartate side chain. researchgate.net Theoretical models can evaluate the energetic barriers for cyclization for different protecting groups and adjacent residues, thereby guiding the strategic design of synthetic routes to minimize byproduct formation and predict the stability of the final peptide product. nih.gov
Integration into Broader Academic Research Frameworks
Advancements in Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) protecting group is a foundational tool in organic synthesis, particularly in the assembly of complex molecules like peptides and natural products. Research involving 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid has been instrumental in refining and advancing the methodologies associated with protecting group chemistry.
The conventional method for the removal of the Boc group has traditionally relied on the use of strong acids, such as trifluoroacetic acid (TFA). nih.govrsc.org However, the quest for milder and more selective deprotection conditions, compatible with sensitive functional groups, has led to the development of several novel methodologies. These advancements are critical for the synthesis of complex molecules where harsh acidic conditions could lead to undesirable side reactions or degradation of the target compound. nih.govrsc.org
One such mild method involves the use of oxalyl chloride in methanol (B129727), which facilitates the selective deprotection of N-Boc groups under room temperature conditions. nih.govrsc.orgrsc.org This approach has proven effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reactions typically completing within 1 to 4 hours and yielding up to 90% of the deprotected amine. nih.govrsc.orgrsc.org The versatility of this method was demonstrated in the synthesis of a hybrid, medicinally active compound, showcasing its tolerance for other acid-labile functional groups. nih.govrsc.org
Another innovative and environmentally friendly approach is the use of microwave irradiation in water for N-Boc deprotection of amides and sulfonamides. clockss.org This method is noted for its operational simplicity, broad substrate scope, and excellent product yields. clockss.org Furthermore, catalyst-free deprotection of N-Boc groups has been achieved with excellent yields simply by using water at reflux temperatures, presenting a green and cost-effective alternative to traditional methods. semanticscholar.org The development of a Brønsted acidic deep eutectic solvent (DES) has also been reported as an eco-friendly procedure for Boc deprotection at room temperature. mdpi.com
| Methodology | Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Oxalyl Chloride in Methanol | Oxalyl chloride, Methanol, Room Temperature | Mild conditions, high yields (up to 90%), tolerant of sensitive functional groups. | nih.govrsc.orgrsc.org |
| Microwave-Assisted in Water | Water, Microwave Irradiation | Environmentally friendly, operationally simple, excellent yields. | clockss.org |
| Catalyst-Free in Water | Water, Reflux Temperature | Green chemistry, cost-effective, no additional reagents required. | semanticscholar.org |
| Brønsted Acidic Deep Eutectic Solvent | p-toluenesulfonic acid (pTSA) in a deep eutectic solvent | Eco-friendly, room temperature cleavage, efficient for various amines and amino acid esters. | mdpi.com |
| Cerium(III) chloride and Sodium Iodide | CeCl3·7H2O, NaI in Acetonitrile (B52724) | Selective deprotection of N-Boc in the presence of tert-butyl esters. | researchgate.netacs.org |
In the multi-step synthesis of complex molecules like peptides, the principles of chemoselectivity and orthogonality of protecting groups are paramount. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. biosynth.com The Boc group, in conjunction with other protecting groups, forms the basis of many orthogonal strategies in peptide synthesis. biosynth.comwikipedia.org
The most common orthogonal pairing in solid-phase peptide synthesis (SPPS) is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for the protection of reactive side chains. biosynth.compeptide.com In this Fmoc/tBu strategy, the Boc group can be used to protect the side chains of amino acids like lysine (B10760008) or ornithine, offering an additional layer of orthogonality.
Another widely used strategy is the Boc/benzyl (B1604629) (Bzl) approach, which is considered quasi-orthogonal. biosynth.comwikipedia.org In this scheme, the N-terminal Boc group is labile to trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are removed under harsher acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), during the final cleavage from the solid support. wikipedia.org The use of this compound with its side-chain carboxyl group protected by a benzyl or cyclohexyl ester is a classic example of this strategy. The cyclohexyl ester, in particular, offers enhanced stability against premature deprotection, minimizing side reactions like aspartimide formation.
The p-nitrobenzyl (pNZ) group has also been shown to be orthogonal to the Boc, Fmoc, and allyloxycarbonyl (Alloc) protecting groups, further expanding the synthetic chemist's toolbox for complex peptide synthesis. ub.edu
| Protecting Group Combination | N-α Protection | Side-Chain Protection | Cleavage Conditions (N-α) | Cleavage Conditions (Side-Chain) | Orthogonality | Reference |
|---|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc | tBu, Boc, Trt | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal | biosynth.compeptide.com |
| Boc/Bzl | Boc | Bzl, Tos | Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal | biosynth.comwikipedia.org |
| pNZ/tBu | pNZ | tBu | Reduction (e.g., SnCl2) | Acid (e.g., TFA) | Orthogonal | ub.edu |
Exploration of Biochemical Interactions in Model Systems
Derivatives of this compound are invaluable tools for elucidating complex biochemical interactions within model systems. By incorporating these modified amino acids into peptides or using them as standalone molecules, researchers can probe enzyme activity, protein interactions, and cellular signaling pathways with a high degree of specificity.
The strategic use of protected aspartic acid derivatives allows for the detailed investigation of enzyme mechanisms and protein-protein interactions. chemimpex.com For instance, phosphonic and phosphinic acid analogues of aspartic acid have been synthesized and evaluated as inhibitors of aminopeptidases. nih.gov Although these specific analogues showed modest inhibitory effects, such studies provide crucial information on the structural requirements of enzyme active sites. nih.gov
Furthermore, in the field of deuterated amino acids, N-Boc protected amino acids are utilized as intermediates in the synthesis of isotopically labeled probes. mdpi.com These probes are instrumental in studying biosynthetic pathways, enzyme mechanisms, and the structures of peptides and proteins using techniques like NMR and mass spectrometry. mdpi.com Molecular docking and enzymatic evaluation studies have also been employed to identify selective inhibitors of enzymes like aspartate semialdehyde dehydrogenase, a key enzyme in microbial biosynthetic pathways. nih.gov
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases. nih.govnih.gov The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. nih.govnih.govnih.gov
While direct studies on the effect of this compound on the IKKβ-NF-κB pathway are not extensively documented, there is a strong precedent for acidic molecules and their derivatives to modulate this pathway. For example, salicylates, such as aspirin, are known to inhibit NF-κB activation by blocking the ATP-binding site of IKKβ. clinicaleducation.org This inhibition prevents the phosphorylation of IκB and subsequent NF-κB activation. clinicaleducation.orgscbt.com Given the acidic nature of the deprotected aspartic acid derivative, it is plausible that it or its analogues could influence the IKKβ-NF-κB pathway, a hypothesis that warrants further investigation in in vitro models. researchgate.net Such studies could involve monitoring the phosphorylation status of IKKβ and IκBα, as well as the nuclear translocation of NF-κB subunits in cells treated with these compounds.
The development of chemical probes is essential for the study of proteins and cellular processes in their native environments. mskcc.org Boc-protected aspartic acid derivatives serve as versatile scaffolds for the synthesis of such probes. chemimpex.com The protected carboxyl groups can be selectively deprotected and modified with reporter molecules, such as fluorescent dyes or biotin, to create tools for visualizing and isolating proteins of interest.
Bioconjugation, the chemical linking of two biomolecules, is another area where these derivatives are extensively used. The side-chain carboxyl group of an aspartic acid residue within a peptide can be selectively deprotected and used as a handle for conjugation to other proteins, small molecules, or surfaces. For example, an orthogonally protected aspartic acid derivative can be incorporated into a peptide during solid-phase synthesis. Following the completion of the peptide chain, the side-chain protecting group can be selectively removed, and the exposed carboxyl group can be coupled to a drug molecule to create a peptide-drug conjugate or to a fluorescent probe for imaging studies. The development of BODIPY-based fluorescent probes that can be conjugated to the α-amino group of amino acids is a recent example of the advancements in this field. biorxiv.org
Emerging Research Avenues and Future Directions
The foundational role of this compound, commonly known as Boc-L-aspartic acid (Boc-Asp-OH), in traditional peptide synthesis is well-established. thinkdochemicals.comthinkdochemicals.com Its utility, however, extends far beyond this, serving as a versatile and enantiomerically pure building block that is pivotal to emerging fields of scientific inquiry. nih.gov The unique structural features of Boc-Asp-OH—specifically the presence of two carboxylic acid groups and a temporarily protected amine—provide a platform for innovative molecular design. thinkdochemicals.com Current research is leveraging these characteristics to pioneer advancements in biomimicry, materials science, and complex synthetic chemistry.
Innovations in Peptide Mimics and Biomolecule Surrogates
Peptidomimetics are a class of compounds designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. nih.gov Boc-Asp-OH is a crucial starting material in the synthesis of these sophisticated molecular mimics. thinkdochemicals.com The tert-butoxycarbonyl (Boc) protecting group is essential for multi-step solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for the controlled, sequential construction of complex molecular architectures. thinkdochemicals.comnih.gov
The di-acidic side chain of aspartic acid provides a unique scaffold for creating conformationally restricted structures that can mimic peptide secondary structures, such as β-turns. nih.gov By selectively modifying the α- and β-carboxyl groups, researchers can generate diverse molecular frameworks that present key pharmacophoric elements in a specific three-dimensional arrangement, a critical aspect of rational drug design. nih.gov This approach has been successfully applied to develop novel agents across various therapeutic areas, including anticancer and immunomodulating agents. nih.gov
Recent research highlights the application of Boc-Asp-OH in creating highly specific biomolecule surrogates. For instance, it is a key component in the synthesis of Arginine-Glycine-Aspartic acid (RGD) peptide mimics. nih.gov These synthetic mimics are designed to interact with integrin receptors, playing a role in cellular adhesion, and are being explored for applications in advanced biomaterials for wound healing. nih.gov
| Peptidomimetic/Surrogate Class | Role of Boc-Aspartic Acid | Key Structural Feature Mimicked | Potential Application |
|---|---|---|---|
| Bicyclic Dipeptides | Serves as a chiral scaffold for building conformationally rigid structures. | β-Turns | Modulation of protein-protein interactions. nih.gov |
| RGD Mimics | Provides the core aspartic acid residue essential for integrin binding. | Cell adhesion motif of fibronectin. | Wound healing, tissue engineering. nih.gov |
| Glycolipid Mimetics | Acts as a linker between carbohydrate and lipid moieties. nih.gov | N-linked glycosides. | Study of cell recognition and signaling. nih.gov |
Advanced Materials Science Applications Based on Peptide Scaffolds (e.g., Peptide Nanotubes)
The field of materials science is increasingly turning to biological building blocks to create novel, functional materials with nanoscale precision. Self-assembling peptides are at the forefront of this research, capable of spontaneously organizing into well-defined structures like nanofibers, hydrogels, and nanotubes. nih.govmdpi.com Boc-protected amino acids, including Boc-Asp-OH, are fundamental components in the design of these self-assembling systems.
The process of self-assembly is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net The Boc group can influence the hydrophobic interactions, while the two carboxylic acid groups of the aspartic acid residue can be leveraged to control electrostatic interactions and pH responsiveness. This allows for fine-tuning of the final supramolecular architecture. mdpi.com For example, research on Boc-protected dipeptide analogues of diphenylalanine has shown their ability to self-assemble into nanotubes and microtapes, creating materials with potential piezoelectric applications. rsc.orgrsc.org
Peptide nanotubes, in particular, represent a significant area of research. These structures are formed through the stacking of cyclic peptide units, creating hollow tubes with sub-nanometer control over their internal diameter. rsc.org The ability to modify the constituent amino acids, such as by incorporating Boc-Asp-OH, allows for the precise placement of functional groups on both the interior and exterior surfaces of the nanotube. rsc.org This functionalization is key to their application as scaffolds for inorganic deposition, molecular electronics, and ultrasensitive biosensors. nih.govrsc.org
| Peptide Building Block | Resulting Nanostructure | Driving Forces of Assembly | Potential Application |
|---|---|---|---|
| Boc-diphenylalanine analogues | Nanotubes, Microspheres, Microtapes rsc.orgrsc.org | Hydrophobic interactions, π-π stacking | Piezoelectric materials, Quantum confinement structures rsc.org |
| Cyclic Peptides (incorporating various Boc-amino acids) | Hydrogen-bonded Nanotubes rsc.org | β-Sheet formation, Hydrogen bonding | Controlled drug delivery, Biosensing, Templated mineralization rsc.orgrsc.org |
| Peptide Amphiphiles (PAs) | Nanofibers, Hydrogels mdpi.com | Hydrophobic collapse, Electrostatic interactions | Tissue engineering, 3D cell culture scaffolds mdpi.com |
Design of Next-Generation Synthetic Strategies for Complex Molecules
Boc-Asp-OH is a cornerstone in the development of next-generation synthetic strategies, valued for its utility as a commercially available, enantiomerically pure chiral building block. nih.gov Its orthogonally protected derivatives, where the α- and β-carboxyl groups are masked with different protecting groups (e.g., benzyl or fluorenylmethyl esters), allow for selective chemical transformations, which is a critical requirement for the synthesis of complex, multifunctional molecules. nih.govchemimpex.comchemimpex.com
A significant challenge in peptide chemistry is the base-catalyzed formation of aspartimide, an undesirable side reaction that can lead to a mixture of products and racemization of the chiral center. nih.govresearchgate.net Research into novel protecting groups for the aspartic acid side chain is an active area aimed at mitigating this issue. Furthermore, studies have detailed synthetic strategies that carefully control reaction conditions, such as performing coupling reactions in the absence of base, to preserve the stereochemical integrity of the aspartic acid residue during the synthesis of sensitive molecules like glycolipid mimetics. nih.gov
Beyond protecting group strategies, Boc-Asp-OH and its derivatives are being incorporated into cutting-edge synthetic methodologies. Recent advancements in photoredox catalysis have enabled the development of novel cross-coupling reactions. acs.orgacs.org One such strategy involves the visible-light-driven, decarboxylative coupling of carborane carboxylic acids to peptides containing dehydroalanine (B155165) residues (which can be derived from aspartic acid). acs.org This method allows for the late-stage, site-selective installation of boron-rich carborane units onto complex biomolecules, opening new avenues for the development of next-generation agents for Boron Neutron Capture Therapy (BNCT). acs.orgacs.org
| Synthetic Strategy | Role of Aspartic Acid Derivative | Key Innovation | Target Molecule Class |
|---|---|---|---|
| Orthogonal Protection Strategy | N-Boc-Asp(OBzl)-OH or N-Boc-Asp(OFm)-OH used as a chiral building block. nih.govchemimpex.com | Allows for selective deprotection and functionalization of the α- and β-carboxyl groups. | Glycopeptides, Glycolipid mimetics. nih.gov |
| Aspartimide-Suppressing Strategies | Utilizes novel, bulky side-chain ester protecting groups on the aspartic acid residue. researchgate.net | Minimizes formation of aspartimide byproduct during Fmoc-based solid-phase synthesis. | Aspartic acid-rich peptides. researchgate.net |
| Photocatalyzed B–C Coupling | Dehydroalanine residues, derived from aspartic acid, serve as radical acceptors. acs.org | Enables late-stage, site-selective installation of carborane units onto peptides. | Boron-rich peptide architectures for BNCT. acs.org |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves sequential protection-deprotection strategies. For example:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate in a basic medium (e.g., THF/NaHCO₃).
- Step 2 : Carboxylic acid activation (e.g., EDCI/HOBt coupling) for subsequent functionalization.
- Purity Control : Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm absence of tert-butyl degradation byproducts) are critical .
Q. Why is the Boc group preferred for amino protection in this compound?
- Methodology : The Boc group offers steric protection and stability under acidic conditions (e.g., during peptide synthesis). Its removal via trifluoroacetic acid (TFA) avoids side reactions with the butanedioic acid backbone. Comparative studies show Boc outperforms Fmoc in preventing racemization during carboxylate activation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To verify regiochemistry (e.g., δ ~1.4 ppm for tert-butyl protons).
- FT-IR : Confirmation of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : For exact mass validation (e.g., m/z calculated for C₁₀H₁₇NO₆: 259.1056) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identifies energy barriers for Boc deprotection under varying pH conditions.
- Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., DMF vs. THF) to minimize side reactions .
Q. How to resolve contradictions in spectral data for Boc-protected intermediates?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., Boc carbonyl at 155–160 ppm vs. observed 152 ppm) may arise from solvent polarity or crystallinity.
- Resolution : Cross-validate with X-ray crystallography (if crystalline) or variable-temperature NMR to detect conformational flexibility .
Q. What experimental designs are suitable for studying its stability under physiological conditions?
- Methodology :
- Factorial Design : Vary pH (2–7.4), temperature (25–37°C), and ionic strength to model biological environments.
- Degradation Analysis : LC-MS monitors hydrolysis products (e.g., tert-butyl alcohol or CO₂ release).
- Kinetic Modeling : Arrhenius plots estimate shelf-life in buffer solutions .
Q. How does stereochemistry impact its enzymatic compatibility in drug conjugates?
- Methodology :
- Enzymatic Assays : Incubate with esterases or proteases (e.g., trypsin) to assess chiral selectivity.
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to correlate stereochemistry with binding affinity .
Critical Analysis of Evidence
- Contradictions : and report divergent NMR shifts for Boc-protected analogs, likely due to solvent effects (DMSO-d₆ vs. CDCl₃). Researchers must standardize solvent systems for reproducibility.
- Gaps : Limited data on long-term stability in biological matrices (e.g., plasma). Future studies should adopt accelerated stability testing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
